molecular formula C14H16N2O2 B8071119 N-Naphthalen-2-yl-D-allothreoninamide

N-Naphthalen-2-yl-D-allothreoninamide

Cat. No.: B8071119
M. Wt: 244.29 g/mol
InChI Key: UJFAUIPJOQKLMK-NOZJJQNGSA-N
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Description

N-Naphthalen-2-yl-D-allothreoninamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-2-yl-D-allothreoninamide typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the use of 2-naphthol as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, allowing for the consistent and high-quality output of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-2-yl-D-allothreoninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthalenes with reduced functional groups .

Scientific Research Applications

N-Naphthalen-2-yl-D-allothreoninamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Naphthalen-2-yl-D-allothreoninamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Naphthalen-2-yl-D-allothreoninamide include other naphthalene derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features and the presence of the D-allothreoninamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18)/t9-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFAUIPJOQKLMK-NOZJJQNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724573
Record name N-Naphthalen-2-yl-D-allothreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729-25-9
Record name N-Naphthalen-2-yl-D-allothreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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